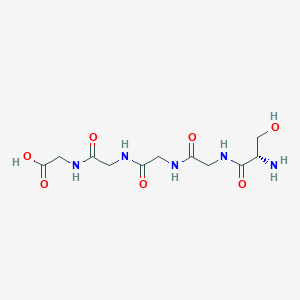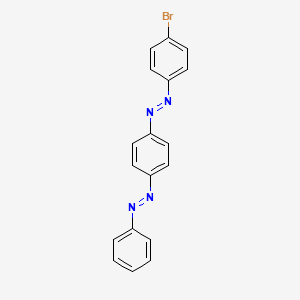
1-Methyl-2,4-diisopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of benzene, where the benzene ring is substituted with one methyl group and two isopropyl groups at the 2 and 4 positions . This compound is a colorless liquid that is immiscible in water and has a distinct aromatic odor.
Vorbereitungsmethoden
1-Methyl-2,4-diisopropylbenzene can be synthesized through the alkylation of toluene with propylene in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction typically proceeds as follows:
[ \text{C}_6\text{H}_5\text{CH}_3 + 2 \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_3(\text{CH}_3)(\text{CH}(\text{CH}_3)_2)_2 ]
In industrial settings, this compound can also be produced through transalkylation reactions, where triisopropylbenzenes are converted back to diisopropylbenzenes upon treatment with benzene or monoisopropylbenzene .
Analyse Chemischer Reaktionen
1-Methyl-2,4-diisopropylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides, which are useful as radical initiators for polymerization reactions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents for these reactions include halogens and nitrating agents.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,4-diisopropylbenzene has several applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds, including dihydroxylbenzene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used as a solvent and a diluent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-2,4-diisopropylbenzene involves its interaction with molecular targets and pathways within chemical reactions. The compound’s aromatic ring and substituents play a crucial role in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in polymerization or pharmaceutical applications .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2,4-diisopropylbenzene can be compared with other diisopropylbenzene isomers, such as:
- 1,2-Diisopropylbenzene
- 1,3-Diisopropylbenzene
- 1,4-Diisopropylbenzene
These compounds share similar chemical properties but differ in the positions of the isopropyl groups on the benzene ring. The unique positioning of the methyl and isopropyl groups in this compound gives it distinct reactivity and applications .
Eigenschaften
CAS-Nummer |
1460-98-6 |
|---|---|
Molekularformel |
C13H20 |
Molekulargewicht |
176.30 g/mol |
IUPAC-Name |
1-methyl-2,4-di(propan-2-yl)benzene |
InChI |
InChI=1S/C13H20/c1-9(2)12-7-6-11(5)13(8-12)10(3)4/h6-10H,1-5H3 |
InChI-Schlüssel |
LDBOQVVHBQWYRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



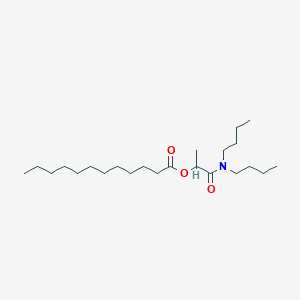
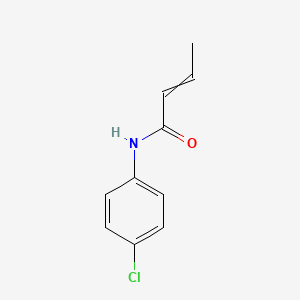

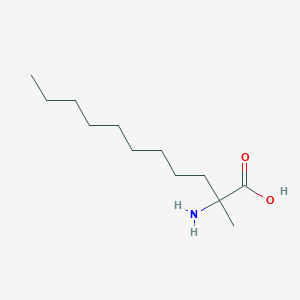
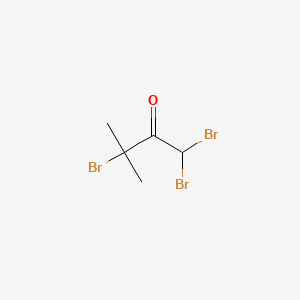

![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)
